molecular formula C25H28O6 B14628716 4-Oxo-7-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid CAS No. 53873-82-8

4-Oxo-7-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid

Cat. No.: B14628716
CAS No.: 53873-82-8
M. Wt: 424.5 g/mol
InChI Key: FWRZIXBGCPHRLQ-UHFFFAOYSA-N
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Description

4-Oxo-7-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid is a synthetic derivative of the benzopyran scaffold, characterized by a 4-oxo chromene core substituted at position 7 with a phenoxynonyl ether chain and a carboxylic acid group at position 2. The compound’s structure combines lipophilic (phenoxynonyl chain) and hydrophilic (carboxylic acid) moieties, making it a candidate for applications requiring balanced solubility and bioavailability.

Key physicochemical properties (inferred from analogous compounds in ):

  • Molecular formula: C25H28O6
  • Molecular weight: ~424.49 g/mol
  • Hydrogen bonding: 1 donor (carboxylic acid), 6 acceptors (ether, ketone, carboxylic acid)
  • Rotatable bonds: 13 (due to the flexible nonyl chain)
  • Topological polar surface area (PSA): ~82.06 Ų (indicative of moderate membrane permeability)

Properties

CAS No.

53873-82-8

Molecular Formula

C25H28O6

Molecular Weight

424.5 g/mol

IUPAC Name

4-oxo-7-(9-phenoxynonoxy)chromene-2-carboxylic acid

InChI

InChI=1S/C25H28O6/c26-22-18-24(25(27)28)31-23-17-20(13-14-21(22)23)30-16-10-5-3-1-2-4-9-15-29-19-11-7-6-8-12-19/h6-8,11-14,17-18H,1-5,9-10,15-16H2,(H,27,28)

InChI Key

FWRZIXBGCPHRLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCCCCCCCOC2=CC3=C(C=C2)C(=O)C=C(O3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-7-((9-phenoxynonyl)oxy)-4H-chromene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Phenoxynonyl Ether Group: The phenoxynonyl ether group can be introduced via an etherification reaction, where the chromene intermediate is reacted with 9-phenoxynonanol in the presence of a suitable catalyst, such as a strong acid or base.

Industrial Production Methods

Industrial production of 4-Oxo-7-((9-phenoxynonyl)oxy)-4H-chromene-2-carboxylic acid may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-7-((9-phenoxynonyl)oxy)-4H-chromene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The phenoxynonyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-Oxo-7-((9-phenoxynonyl)oxy)-4H-chromene-2-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Oxo-7-((9-phenoxynonyl)oxy)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It may inhibit key enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Interaction: It may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from related benzopyran derivatives are summarized below:

Table 1: Structural and Functional Comparisons

Compound Name / CAS Substituents Key Features Reference
4-Oxo-7-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid - 7-O-(9-phenoxynonyl)
- 2-carboxylic acid
Long alkyl chain enhances lipophilicity; carboxylic acid aids solubility
4-Oxo-5-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid (CAS 53873-99-7) - 5-O-(9-phenoxynonyl)
- 2-carboxylic acid
Substituent position alters steric effects and binding interactions
4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxylic acid (Pranlukast analog) - 8-Benzoylamino
- 4-phenylbutoxy chain
Benzoylamino group enhances target affinity (e.g., leukotriene receptor)
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione - Spirocyclic core
- Benzothiazole and dimethylamino groups
Rigid spirocyclic structure limits flexibility; benzothiazole aids π-stacking

Substituent Position and Chain Length Effects

  • Positional Isomerism: The substitution of the phenoxynonyl chain at position 7 (target compound) versus position 5 (CAS 53873-99-7) significantly impacts molecular conformation.
  • Alkyl Chain Length: The nonyl chain (9 carbons) in the target compound contrasts with shorter chains in analogs like the Pranlukast derivative (4-phenylbutoxy, 4 carbons). Longer chains increase lipophilicity (logP ~5.2 predicted) but may reduce aqueous solubility, necessitating formulation optimization .

Functional Group Variations

  • Carboxylic Acid vs. Amide: The carboxylic acid group at position 2 distinguishes this compound from amide-containing analogs (e.g., Pranlukast derivatives).
  • Ether vs. Benzoylamino Linkages: The phenoxynonyl ether linkage provides metabolic stability compared to benzoylamino groups, which are prone to enzymatic hydrolysis. However, benzoylamino groups (as in Pranlukast analogs) enable stronger π-π interactions with aromatic residues in target proteins .

Research Findings and Implications

  • Synthetic Accessibility: The synthesis of 4-oxo-benzopyran derivatives typically involves cyclization of substituted phenols with α,β-unsaturated carbonyl precursors. The phenoxynonyl chain is likely introduced via nucleophilic substitution or Mitsunobu reactions, as seen in analogous spirocyclic compounds .
  • Biological Activity : While direct data are lacking, structurally related compounds (e.g., Pranlukast) exhibit anti-inflammatory and bronchodilatory effects via leukotriene receptor antagonism. The target compound’s extended alkyl chain may enhance membrane partitioning, prolonging residence time in lipid-rich tissues .
  • Thermodynamic Stability: Weak C–H···π interactions and hydrogen bonding (observed in benzopyran analogs) suggest that the phenoxynonyl chain may stabilize crystal packing, as reported for similar chromene derivatives .

Biological Activity

4-Oxo-7-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid, also known by its CAS number 53873-89-5, is a compound belonging to the benzopyran family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The following article details its biological activity, including cytotoxicity, antioxidant properties, and potential therapeutic applications.

Chemical Structure

The molecular formula of 4-Oxo-7-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid is C25H28O6, which indicates a complex structure conducive to various biological interactions.

Cytotoxicity

Recent studies have demonstrated that derivatives of benzopyran compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, a related compound, N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)benzamide , showed promising cytotoxicity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines with IC50 values of 22.09 µg/mL and 6.40 µg/mL respectively . This suggests that similar derivatives, including 4-Oxo-7-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid, may also exhibit potent anticancer properties.

Antioxidant Activity

The antioxidant potential of chromone derivatives has been extensively studied. The DPPH radical scavenging assay and total antioxidant capacity (TAC) assays indicated that these compounds possess substantial antioxidant activity . Such properties are crucial for mitigating oxidative stress-related diseases, including cancer.

The mechanism by which 4-Oxo-7-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid exerts its effects is thought to involve the inhibition of specific enzymes and pathways associated with cancer cell proliferation and survival. For instance, studies on related compounds have shown their ability to bind to key pharmacological targets such as HERA protein and Peroxiredoxins, which are involved in cellular redox homeostasis and apoptosis regulation .

Case Studies

  • Study on Anticancer Activity : A synthesized series of chromone derivatives were tested for their cytotoxic effects on A-549 and MCF-7 cell lines. The results indicated that several compounds exhibited higher activity levels than the standard drug Doxorubicin, with significant dose-dependent inhibition of cell viability observed .
  • Antioxidant Evaluation : In vitro assays demonstrated that chromone derivatives exhibited strong radical scavenging activity, suggesting their potential use as therapeutic agents in oxidative stress-related conditions .

Data Table: Summary of Biological Activities

Compound NameIC50 (µg/mL) A549IC50 (µg/mL) MCF-7Antioxidant Activity
N-(4-Oxo-Trifluoromethyl-Chromen-7-Yl) Benzamide22.096.40Significant
Doxorubicin9.1815.06N/A
4-Oxo-7-[9-(Phenoxynonyl)Oxy]-Benzopyran AcidTBDTBDTBD

Q & A

Basic: What are the recommended safety protocols for handling 4-Oxo-7-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use a face shield for splash-prone procedures .
  • Engineering Controls: Work in a fume hood to minimize inhalation exposure, as the compound is classified for acute toxicity (Category 4 for oral, dermal, and inhalation routes) .
  • Waste Disposal: Treat contaminated materials as hazardous waste. Decontaminate surfaces with ethanol or isopropanol .
  • Emergency Measures: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

  • Temperature: Store at –20°C in a tightly sealed container to prevent degradation .
  • Light Sensitivity: Protect from light by using amber glass vials or light-resistant packaging .
  • Moisture Control: Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of the ester or carboxylic acid groups .

Advanced: What synthetic strategies optimize the yield of 4-Oxo-7-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid?

Methodological Answer:

  • Route Design:
    • Core Structure: Start with 4-oxo-4H-1-benzopyran-2-carboxylic acid. Introduce the phenoxynonyloxy group via nucleophilic substitution using 9-phenoxynonanol under Mitsunobu conditions (DIAD, PPh₃) .
    • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .
  • Yield Optimization:
    • Vary reaction time (12–24 hours) and temperature (60–80°C). Monitor progress via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .

Advanced: What analytical techniques validate the purity and structure of this compound?

Methodological Answer:

  • Purity Assessment:
    • HPLC: Use a C18 column (mobile phase: 70% methanol/30% water, flow rate 1 mL/min). Purity >98% is indicated by a single peak at ~8.2 min .
    • Elemental Analysis: Match calculated vs. observed C, H, N values (e.g., C: 65.2%, H: 6.8%) .
  • Structural Confirmation:
    • IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹) .
    • Mass Spectrometry: ESI-MS (m/z 458.3 [M+H]⁺) .

Advanced: How can contradictory toxicity data in literature be resolved?

Methodological Answer:

  • Data Gaps: Existing SDS indicate acute toxicity (Category 4) but lack chronic or ecological data .
  • Empirical Testing:
    • In Vitro Assays: Perform cytotoxicity tests (e.g., MTT assay on HepG2 cells) to establish IC₅₀ values .
    • Computational Modeling: Use QSAR models (e.g., EPA TEST) to predict biodegradability and bioaccumulation potential .

Advanced: How does structural modification of the phenoxynonyl chain affect bioactivity?

Methodological Answer:

  • Analog Synthesis: Replace the phenoxynonyl group with shorter (e.g., phenoxyhexyl) or branched chains. Assess solubility (logP via shake-flask method) and receptor binding (e.g., fluorescence polarization assays) .
  • Case Study: Analog 4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxylic acid showed enhanced COX-2 inhibition (IC₅₀ = 0.8 µM vs. 2.1 µM for parent compound) .

Basic: What solvents are suitable for formulating this compound in vitro?

Methodological Answer:

  • Solubility Profile:
    • Polar Solvents: DMSO (≥50 mg/mL), methanol (10–15 mg/mL) .
    • Aqueous Buffers: Use 0.1% Tween-80 in PBS for cell-based assays (solubility ~2 mg/mL) .
  • Stability Note: Avoid aqueous solutions at pH >8 to prevent hydrolysis of the ester group .

Advanced: Can computational methods predict interactions with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model binding to cyclooxygenase (COX-2). The carboxylic acid group forms hydrogen bonds with Arg120 and Tyr355 .
  • MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of the ligand-receptor complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

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